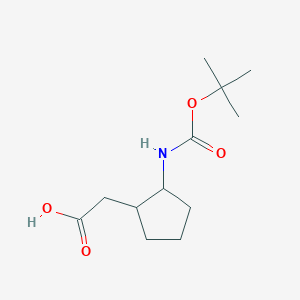
6-(3,4-Dichlorophenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dichlorophenyl)nicotinic acid, 95% (6-DCN) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and biology. 6-DCN is a valuable tool for scientists due to its unique properties and its ability to bind to a variety of proteins and other molecules. 6-DCN has been used in a variety of applications, including the synthesis of dyes, the investigation of the structure and function of proteins, and the study of the physiological and biochemical effects of drugs.
作用机制
The mechanism of action of 6-(3,4-Dichlorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed to bind to a variety of proteins and other molecules, including enzymes, hormones, and receptors. This binding is likely to modulate the activity of these molecules and to affect the biochemical and physiological processes in which they are involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,4-Dichlorophenyl)nicotinic acid, 95% are not fully understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to affect the activity of enzymes, hormones, and receptors, and to modulate the activity of proteins and other molecules. It has also been shown to have an effect on the metabolism of drugs and to affect the absorption, distribution, metabolism, and excretion of drugs.
实验室实验的优点和局限性
The use of 6-(3,4-Dichlorophenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. It is also highly stable, and it can be stored for long periods of time without significant degradation. Additionally, it can be used in a variety of experiments, including the synthesis of dyes, the investigation of the structure and function of proteins, and the study of the physiological and biochemical effects of drugs.
However, there are also some limitations to the use of 6-(3,4-Dichlorophenyl)nicotinic acid, 95% in laboratory experiments. It is not water-soluble, and it is not readily available in large quantities. Additionally, its mechanism of action is not fully understood, and its effects on the body have not been fully studied.
未来方向
Despite its limitations, 6-(3,4-Dichlorophenyl)nicotinic acid, 95% is an important tool for scientists and has a wide range of potential applications. In the future, 6-(3,4-Dichlorophenyl)nicotinic acid, 95% could be used to study the structure and function of proteins, to identify the sites of action of drugs, and to study the mechanism of action of drugs. Additionally, it could be used to study the biochemical and physiological effects of drugs, to develop new drugs, and to improve existing drug therapies. Finally, it could be used to synthesize new dyes, to develop new enzymes, and to study the structure and function of enzymes.
合成方法
6-(3,4-Dichlorophenyl)nicotinic acid, 95% can be synthesized in two different ways. The first method involves the condensation of 3,4-dichlorobenzonitrile (DCBN) with nicotinic acid in the presence of an acid catalyst. This reaction produces 6-(3,4-Dichlorophenyl)nicotinic acid, 95% as an intermediate, which can then be purified and isolated. The second method involves the reaction of 3,4-dichlorobenzaldehyde (DCBAL) with nicotinic acid in the presence of a base catalyst. This reaction produces 6-(3,4-Dichlorophenyl)nicotinic acid, 95% directly, without the need for an intermediate.
科学研究应用
6-(3,4-Dichlorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to synthesize dyes, to investigate the structure and function of proteins, and to study the physiological and biochemical effects of drugs. 6-(3,4-Dichlorophenyl)nicotinic acid, 95% has also been used to study the structure and function of enzymes, to identify the sites of action of drugs, and to study the mechanism of action of drugs.
属性
IUPAC Name |
6-(3,4-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCJWNHNINEBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603151 |
Source


|
| Record name | 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-55-6 |
Source


|
| Record name | 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

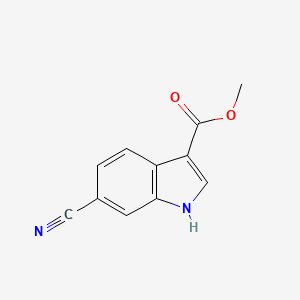

![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)
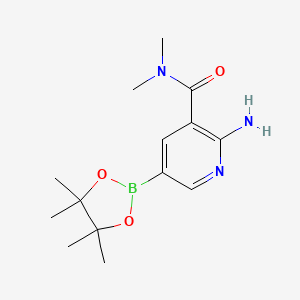


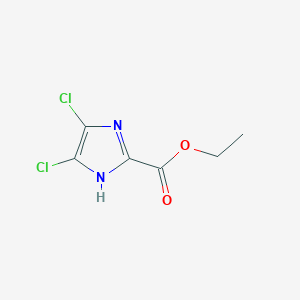

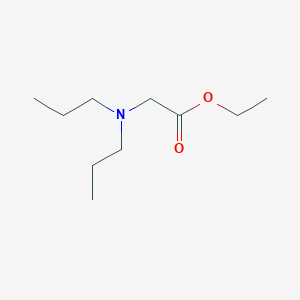
![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)


